molecular formula C21H17N5O3 B10935653 N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935653
M. Wt: 387.4 g/mol
InChI Key: CAWHNCANNNXMMC-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a furan ring, and an oxazolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the furan and oxazolo-pyridine moieties. Common reagents used in these reactions include ethylating agents, furan derivatives, and various catalysts to facilitate the formation of the oxazolo-pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and oxazolo-pyridine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the benzimidazole or oxazolo-pyridine rings.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The furan and oxazolo-pyridine rings may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide
  • N-(1-(1H-benzimidazol-2-yl)ethyl)-2-furamide
  • N-(1-(1H-benzimidazol-2-yl)ethyl)-4-chlorobenzamide

Uniqueness

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of structural features, including the benzimidazole, furan, and oxazolo-pyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N5O3/c1-3-26-16-8-5-4-7-14(16)23-21(26)24-19(27)13-11-15(17-9-6-10-28-17)22-20-18(13)12(2)25-29-20/h4-11H,3H2,1-2H3,(H,23,24,27)

InChI Key

CAWHNCANNNXMMC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=CO5

Origin of Product

United States

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